molecular formula C12H16N2O2 B2769476 Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate CAS No. 936131-11-2

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B2769476
CAS No.: 936131-11-2
M. Wt: 220.272
InChI Key: HHTCEURBFGANJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a pyrrolidinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate hydrochloride: A salt form that may have different solubility and stability properties.

    Methyl 5-amino-2-(morpholin-1-yl)benzoate: A similar compound with a morpholine ring instead of a pyrrolidine ring.

    Methyl 5-amino-2-(piperidin-1-yl)benzoate: A compound with a piperidine ring, which may have different pharmacological properties.

Uniqueness

This compound is unique due to the presence of the pyrrolidinyl group, which can impart specific steric and electronic effects. These effects can influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-amino-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTCEURBFGANJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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